molecular formula C11H14F3N B1386017 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1004282-76-1

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1386017
CAS No.: 1004282-76-1
M. Wt: 217.23 g/mol
InChI Key: SXZIKPXFJOWZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine” is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .


Synthesis Analysis

The synthesis of this compound has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS . The decomposition took place as two mass loss events with residue of 0.13% at the end of the run .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. The DTA and DSC curves demonstrated that the sample melts at 159.6 °C without recrystallization on cooling . The TG-FTIR studies revealed that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .


Chemical Reactions Analysis

The chemical reactions of this compound have been analyzed using thermoanalytical techniques. In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using thermoanalytical techniques. The DTA and DSC curves demonstrated that the sample melts at 159.6 °C without recrystallization on cooling . The TG-FTIR studies revealed that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine plays a crucial role in biochemical reactions due to its trifluoromethyl group, which enhances its stability and reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of receptor activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of CGRP receptors, leading to changes in intracellular signaling cascades that affect gene expression and metabolic processes . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to receptor sites on proteins, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with CGRP receptors can inhibit the reuptake of serotonin, thereby modulating neurotransmitter levels and affecting pain perception . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as pain relief through modulation of CGRP receptors. At higher doses, toxic or adverse effects can occur, including disruptions in cellular signaling and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidative metabolism, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For instance, it may localize to the cytoplasm or nucleus, depending on the presence of specific targeting sequences.

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZIKPXFJOWZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous reaction conditions as described in Example 16, step 1, 2-methyl-2-(4-trifluoromethyl-phenyl)-propionitrile (I-20a: 1.2 g, 5.6338 mmol) in methanolic ammonia (10 mL) was reacted with to Raney nickel (200 mg) to afford 1.3 g of the crude product which was used in the next step without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 5
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 6
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.